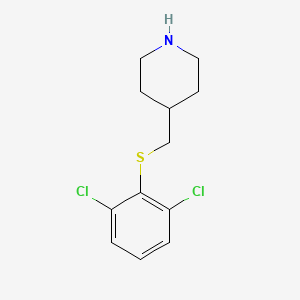

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine

Description

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is a piperidine derivative featuring a sulfanylmethyl (-SCH2-) group attached to the piperidine ring at position 4, with a 2,6-dichlorophenyl substituent.

Synthesis: The synthesis of structurally related piperidine derivatives, such as 4-(2,6-dichlorophenyl)-piperidine (compound 33), involves multi-step reactions starting from 2,6-dichloro-benzaldehyde. Key steps include hydrolysis, ammonolysis, and reduction using borane dimethyl sulfoxide, achieving moderate yields . For 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine, analogous routes likely involve Mannich reactions or nucleophilic substitutions to introduce the sulfanylmethyl moiety, as seen in the synthesis of other piperidine-based compounds .

Properties

Molecular Formula |

C12H15Cl2NS |

|---|---|

Molecular Weight |

276.2 g/mol |

IUPAC Name |

4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine |

InChI |

InChI=1S/C12H15Cl2NS/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2 |

InChI Key |

MSCGJJSKNPKKGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CSC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atoms or to modify the piperidine ring.

Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated derivatives and modified piperidine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Inferred based on structural analysis.

Electronic and Reactivity Differences

- Sulfanylmethyl vs. Sulfonyl Groups : The sulfanylmethyl group (-SCH2-) in 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is less electron-withdrawing than the sulfonyl (-SO2-) group in its carboxylic acid derivative. This difference impacts acidity, nucleophilicity, and metabolic stability. Sulfonyl derivatives exhibit stronger hydrogen-bonding capacity due to the polar sulfonyl and carboxylic acid groups .

- Chlorine Substituents: The 2,6-dichlorophenyl group enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs. This feature is critical for central nervous system (CNS) targeting, as seen in histamine H3 antagonists .

Biological Activity

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine contributes to its biological activity. The compound features a piperidine ring substituted with a dichlorophenylsulfanylmethyl group. Its molecular formula is C12H14Cl2N2S, with a molecular weight of approximately 293.22 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated for various properties, including:

- Antimicrobial Activity : Exhibiting potential against different bacterial strains.

- Anticancer Properties : Demonstrated ability to inhibit the proliferation of cancer cells.

Antimicrobial Activity

In vitro studies have shown that 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine possesses notable antimicrobial properties. The following table summarizes the findings from recent studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Research indicates that the compound can inhibit the growth of certain cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7), revealing a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|

| 0 | 100 | |

| 10 | 85 | |

| 50 | 50 | |

| 100 | 30 |

The mechanism of action for 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and application.

Case Studies

Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antimicrobial activity compared to parent compounds, suggesting that structural modifications can improve efficacy against resistant strains .

Cancer Cell Line Evaluation : In an experimental study involving various cancer cell lines, including MCF-7 and HepG2, this compound was tested for cytotoxic effects. Results indicated significant cytotoxicity at higher concentrations, prompting further exploration into its mechanism of action .

Applications in Research

The compound has several applications across different fields:

- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents targeting various diseases.

- Biochemical Assays : Investigated as a ligand for studying enzyme interactions and receptor activities.

- Material Science : Explored for potential use in developing new materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.